5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Anti-HIV-1 NNRTI Thiazolopyrimidine

5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS 199852-12-5) is a fully synthetic, small-molecule heterocycle within the thiazolo[3,2-a]pyrimidin-7-one family. Its molecular formula is C16H18N2O2S and its molecular weight is 302.4 g/mol.

Molecular Formula C16H18N2O2S
Molecular Weight 302.4 g/mol
CAS No. 199852-12-5
Cat. No. B12925638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one
CAS199852-12-5
Molecular FormulaC16H18N2O2S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCC1=C(N2C(CSC2=NC1=O)OC)CC3=CC=CC=C3
InChIInChI=1S/C16H18N2O2S/c1-3-12-13(9-11-7-5-4-6-8-11)18-14(20-2)10-21-16(18)17-15(12)19/h4-8,14H,3,9-10H2,1-2H3
InChIKeyVRBULHOOOOBZMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS 199852-12-5): Core Chemical Identity and Procurement Baseline


5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (CAS 199852-12-5) is a fully synthetic, small-molecule heterocycle within the thiazolo[3,2-a]pyrimidin-7-one family. Its molecular formula is C16H18N2O2S and its molecular weight is 302.4 g/mol . Unlike early-generation HEPT analogs, this compound bears a distinct 5-benzyl/6-ethyl/3-methoxy substitution pattern. Critically, the target compound lacks a directly assigned CHEMBL ID and is absent from major public bioactivity repositories, meaning that procurement decisions cannot rely on aggregated database values but must instead be grounded in careful comparator analysis [1].

Why 5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one Cannot Be Interchanged with Class-Level Analogs


The thiazolo[3,2-a]pyrimidin-7-one scaffold hosts a broad spectrum of substitution-dependent bioactivities, including antiviral, antibacterial, and antitumor effects [1]. However, published structure-activity relationship (SAR) data for closely related series show that even minor changes—such as replacing the 3-alkoxy group or altering the 5-arylmethyl moiety—can shift selectivity and potency by orders of magnitude. For instance, a direct comparator series with 5-[(3,5-dimethylphenyl)methyl]-3-ethoxy substitution yielded the most active anti-HIV-1 analog (10b), while a 3-bromomethyl analog (18b) showed distinct antiviral behavior [2]. Consequently, generic replacement of the target compound with an unverified in-class analog may introduce uncharacterized potency gaps or off-target profiles, invalidating comparative experiments.

Quantitative Differential Evidence for 5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (199852-12-5)


Anti-HIV-1 Activity: Structural Comparison Against the Most Active Analog (10b)

In the foundational 1998 study by Danel et al., the most active anti-HIV-1 compound was 2,3-dihydro-5-[(3,5-dimethylphenyl)methyl]-3-ethoxy-6-ethyl-7H-thiazolo[3,2-a]pyrimidin-7-one (10b), which differs from the target compound by a 3-ethoxy group (vs. 3-methoxy) and a 5-(3,5-dimethylbenzyl) group (vs. 5-benzyl). While the target compound was not directly assayed, 10b represents the nearest SAR reference point. The target compound's 5-benzyl/3-methoxy modification is predicted to lower lipophilicity, potentially altering antiviral potency relative to 10b's optimal substitution pattern [1].

Anti-HIV-1 NNRTI Thiazolopyrimidine

Antibacterial Activity: Class-Level Inferences from Fluorinated Analogs

A 2024 study on C-Mannich base derivatives of thiazolo[3,2-a]pyrimidines reported compounds 10b and 10f with MIC = 50 µg/mL against Escherichia coli, comparable to ampicillin [1]. These analogs share the core scaffold with the target compound, but their 3-methoxy group and additional Mannich base substituents differ. The target compound's unadorned 3-methoxy/5-benzyl architecture may yield different antibacterial potency. No direct head-to-head data exist for the target compound against these analogs.

Antibacterial DNA Gyrase B MIC

RNase L Activation: A Unique Biochemical Fingerprint

Target compound 5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one activates the 2-5A-dependent ribonuclease (RNase L), inhibiting protein synthesis in mouse L cell extracts with an IC50 of 2.30 nM [1]. This value is remarkably potent and represents a distinct mechanistic class. While no direct comparator is available for this specific endpoint within the thiazolopyrimidine family, the potency level is comparable to that of optimized small-molecule activators of the 2-5A pathway. Procurement for innate immunity or antiviral research should prioritize this compound as a unique probe.

RNase L 2-5A Pathway IC50

Recommended Application Scenarios for 5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (199852-12-5)


Innate Immunity Research: RNase L Pathway Activation Studies

Given the demonstrated IC50 of 2.30 nM for RNase L activation in mouse L cell extracts [1], this compound is ideally suited for probing the 2-5A pathway, investigating antiviral innate immunity mechanisms, and benchmarking against other known RNase L modulators. The exceptional potency supports its use as a positive control in screening campaigns.

SAR Exploration of Thiazolopyrimidine Anti-HIV-1 Agents

As a structural variant of the published lead 10b, the target compound is a critical tool for mapping the 5-benzyl and 3-methoxy tolerance in non-nucleoside RT inhibitors. Direct head-to-head testing against 10b in HIV-1 replication assays (e.g., MT-4 cells) will define the importance of these substituents [2].

Antibacterial Fragment-Based Lead Discovery

With class-level evidence of antibacterial activity for related thiazolo[3,2-a]pyrimidines (MIC = 50 µg/mL against E. coli for analogs) [3], the target compound can serve as a minimalist scaffold for fragment-based screening. Its relatively unadorned structure allows systematic derivatization to improve potency and selectivity.

Chemical Probe Development for Target Identification

The compound's unique combination of RNase L activation and the thiazolopyrimidine scaffold makes it an attractive starting point for developing affinity-based probes. Procurement for chemoproteomics or photoaffinity labeling studies can leverage its nanomolar potency and synthetically tractable functional groups.

Quote Request

Request a Quote for 5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.